4-(3-Methyl-2-Pyridyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

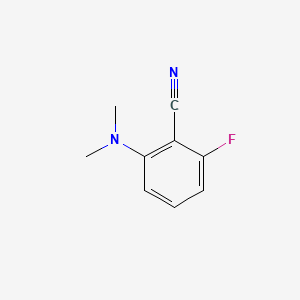

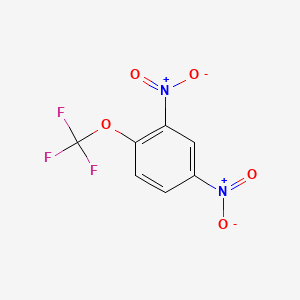

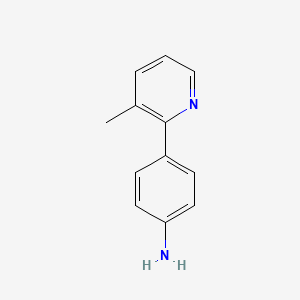

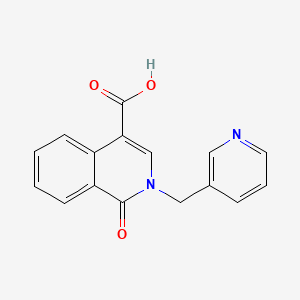

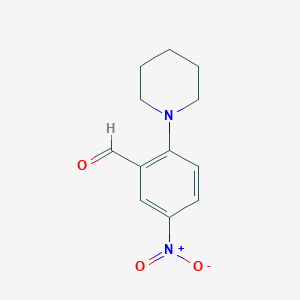

The compound "4-(3-Methyl-2-Pyridyl)aniline" is a derivative of aniline, where the aniline moiety is substituted with a 3-methyl-2-pyridyl group at the para position. This structural modification is expected to influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related 2-(pyridyl)anilines has been reported using cross-coupling reactions. Specifically, 2-(2- and 3-Pyridyl)anilines were synthesized, which are structurally similar to "4-(3-Methyl-2-Pyridyl)aniline" . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was investigated, revealing a coplanar arrangement between the pyrrolidine and benzene rings . Although not the exact compound , this study provides insight into the potential planarity and steric effects in substituted anilines, which could be relevant for "4-(3-Methyl-2-Pyridyl)aniline".

Chemical Reactions Analysis

The reactivity of similar aniline derivatives has been explored in the context of corrosion inhibition. For example, 4-amino-N,N-di-(2-pyridylmethyl)-aniline demonstrated mixed-type inhibition properties on mild steel in hydrochloric acid . This suggests that "4-(3-Methyl-2-Pyridyl)aniline" could also exhibit interesting reactivity, particularly in the presence of metal surfaces and corrosive environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The corrosion inhibition performance of a pyridine derivative was correlated with its electronic structure parameters, which were determined through quantum chemical calculations . Similarly, the electronic properties of "4-(3-Methyl-2-Pyridyl)aniline" could be analyzed to predict its behavior in various applications. Additionally, the synthesis of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite demonstrated the potential of aniline and pyridylamine derivatives in creating materials with anticorrosive properties .

Scientific Research Applications

-

- Application : “4-(3-Methyl-2-Pyridyl)aniline” is used in chemical synthesis . It’s a compound with the molecular formula C12H12N2 .

- Method of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

-

- Application : “4-(3-Methyl-2-Pyridyl)aniline” might be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

- Method of Application : The specific methods of application or experimental procedures for this compound in pharmaceutical research are not provided in the available resources .

- Results or Outcomes : The outcomes of using this compound in pharmaceutical research are not specified in the available resources .

-

- Application : “4-(3-Methyl-2-Pyridyl)aniline” can be used in catalysis, specifically in the methylation of anilines with methanol .

- Method of Application : The process involves cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

- Results or Outcomes : The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

-

Industrial and Synthetic Organic Chemistry

- Application : “4-(3-Methyl-2-Pyridyl)aniline” might be used in the synthesis of 2-methylquinoline and its derivatives, which have shown substantial biological activities .

- Method of Application : The specific methods of application or experimental procedures for this compound in industrial and synthetic organic chemistry are not provided in the available resources .

- Results or Outcomes : The outcomes of using this compound in industrial and synthetic organic chemistry are not specified in the available resources .

properties

IUPAC Name |

4-(3-methylpyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJCQDVMUGNYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-2-Pyridyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)